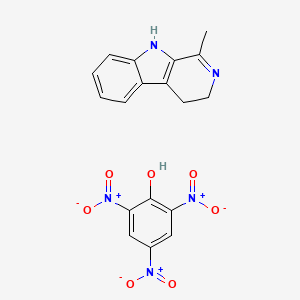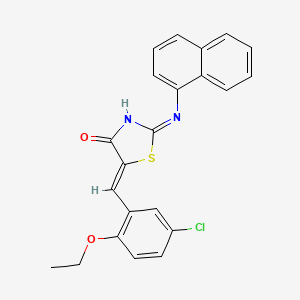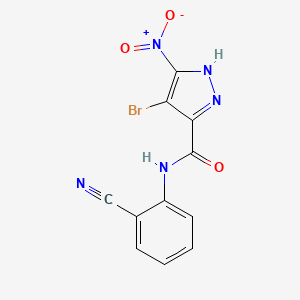
2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a chemical compound with potential therapeutic properties. It belongs to the class of pyrimidinones, which are known to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and DNA. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription. It also interacts with the estrogen receptor and inhibits its activity, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone exhibits various biochemical and physiological effects, depending on the target cell or organism. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also induces apoptosis and inhibits the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is its potential therapeutic properties, which make it a promising candidate for drug development. Its ability to inhibit the growth of bacterial strains and exhibit anti-inflammatory and anticancer activity makes it a versatile compound with potential applications in various fields. However, one of the limitations of 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is its toxicity, which may limit its use in vivo.
Zukünftige Richtungen
For research on 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone include the following:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the mechanism of action of 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone, including its interaction with cellular targets and signaling pathways.
3. Evaluation of the in vivo efficacy of 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in animal models of bacterial infections, inflammation, and cancer.
4. Development of novel derivatives of 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone with improved efficacy and reduced toxicity.
5. Investigation of the potential use of 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, 2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a promising chemical compound with potential therapeutic properties. Its ability to inhibit the growth of bacterial strains and exhibit anti-inflammatory and anticancer activity makes it a versatile compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and evaluate its in vivo efficacy and safety.
Wissenschaftliche Forschungsanwendungen
2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-butylsulfanyl-5-ethyl-6-hydroxy-3-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-5-11-21-16-17-14(19)13(4-2)15(20)18(16)12-9-7-6-8-10-12/h6-10,19H,3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFUIDNXDXQWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(butylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyryl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B3726402.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}ethylidene)cyclohexane-1,3-dione](/img/structure/B3726405.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726409.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726411.png)


![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726430.png)

![ethyl 5-(3-bromobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726450.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3726454.png)


![3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3726479.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3726491.png)